rac 7-Méthoxypropranolol

Vue d'ensemble

Description

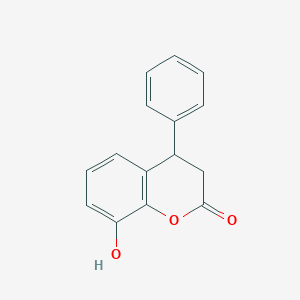

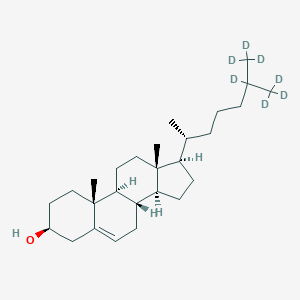

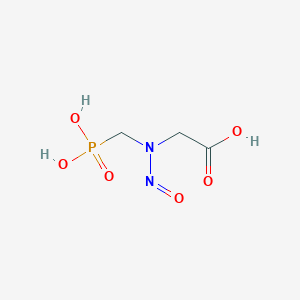

Propranolol, one of the first β-blockers used in cardiovascular medicine, inhibits β1-, β2-, and β3-adrenergic receptors with log KD values of -8.16, -9.08, and -6.93, respectively. Ring-hydroxylated isomers of propranolol also antagonize β-adrenergic receptors and demonstrate potent vasodilator activity. rac-7-methoxy Propranolol is an intermediate for the preparation of rac-7-hydroxy propranolol.

Applications De Recherche Scientifique

Synthèse énantiosélective

Le rac 7-Méthoxypropranolol est une molécule chirale, ce qui le rend précieux dans le domaine de la synthèse énantiosélective. Les chercheurs l'utilisent pour développer des méthodes de séparation des énantiomères, ce qui est crucial pour créer des médicaments ayant les effets spécifiques désirés et des effets secondaires minimes .

Mécanisme D'action

Target of Action

The primary targets of rac 7-Methoxy Propranolol are β-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular medicine . The compound inhibits β1-, β2-, and β3-adrenergic receptors .

Mode of Action

rac 7-Methoxy Propranolol interacts with its targets by antagonizing β-adrenergic receptors . This interaction results in potent vasodilator activity . The compound blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Biochemical Pathways

The compound affects multiple signaling cascades, including the cAMP/PKA, MAPK/ERK1/2, p38/MAPK, PI3K/AKT, VEGF, and Src/STAT pathways . These pathways are involved in inducing cancer cell growth and invasion .

Pharmacokinetics

It is known that the compound is an intermediate for the preparation of rac 7-hydroxy propranolol

Result of Action

The molecular and cellular effects of rac 7-Methoxy Propranolol’s action include the suppression of cell viability and inhibition of xenograft growth in vivo . The phosphorylation levels of AKT/MEK/ERK are significantly decreased following the inhibition of β2-AR . Furthermore, the compound activates the tumor microenvironment by inducing an increased intratumoral frequency of CD8+ T cells .

Action Environment

Analyse Biochimique

Biochemical Properties

rac 7-Methoxy Propranolol interacts with various enzymes and proteins. Studies suggest that the position of the hydroxyl group on Propranolol hydrochloride is very important in its effectiveness as a β-adrenergic antagonist . In addition, Propranolol Hydrochloride blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Cellular Effects

The cellular effects of rac 7-Methoxy Propranolol are primarily related to its interaction with β-adrenergic receptors. By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, rac 7-Methoxy Propranolol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effectiveness as a β-adrenergic antagonist is attributed to its ability to block the binding of endogenous catecholamines to the β-adrenergic receptor .

Dosage Effects in Animal Models

The effects of rac 7-Methoxy Propranolol at different dosages in animal models have not been extensively studied. Propranolol, a related compound, has been studied in animal models .

Metabolic Pathways

rac 7-Methoxy Propranolol is involved in metabolic pathways related to the β-adrenergic system. It is known that propranolol undergoes three main metabolic pathways: naphthyl hydroxylation, N-desisopropylation, and side-chain glucuronidation .

Transport and Distribution

Propranolol, a related compound, is known to be transported and distributed within cells and tissues .

Propriétés

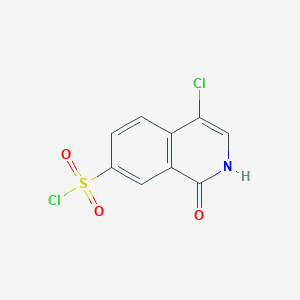

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)